molecular formula C14H21ClN2O5S B305133 N-(3-METHOXYPROPYL)-2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(3-METHOXYPROPYL)-2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

Katalognummer: B305133
Molekulargewicht: 364.8 g/mol
InChI-Schlüssel: NXCJKRYDKJQECN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a sulfonyl group, a chloro-substituted aromatic ring, and a methoxypropyl side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a halogenated aromatic compound with a sulfonamide derivative, followed by further functionalization to introduce the methoxypropyl group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and selectivity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide
  • 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(4-methoxybutyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide is unique due to its specific structural features, such as the length and position of the methoxypropyl side chain

Eigenschaften

Molekularformel

C14H21ClN2O5S

Molekulargewicht

364.8 g/mol

IUPAC-Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C14H21ClN2O5S/c1-17(10-14(18)16-7-4-8-21-2)23(19,20)11-5-6-13(22-3)12(15)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18)

InChI-Schlüssel

NXCJKRYDKJQECN-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Kanonische SMILES

CN(CC(=O)NCCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.